2-(4-Morpholinyl)ethyl nicotinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93202-76-7 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27g/mol |
IUPAC Name |
2-morpholin-4-ylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c15-12(11-2-1-3-13-10-11)17-9-6-14-4-7-16-8-5-14/h1-3,10H,4-9H2 |
InChI Key |
GPZUANYFYCFVQS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preclinical Pharmacological and Biological Investigations
In Vitro Biological Activity Assessments
Evaluation of Cell Growth, Proliferation, and Apoptosis Modulation
Direct studies on the antiproliferative effects of 2-(4-Morpholinyl)ethyl nicotinate (B505614) are primarily in the context of its coordination complexes. A copper(II) complex incorporating 2-(4-Morpholinyl)ethyl nicotinate (MEN) as a ligand, namely CuBz-MEN, was screened for its cytotoxicity against human leukaemia (MOLT-4) and breast cancer (MCF-7) cell lines. nie.edu.sg The complex demonstrated notable cytotoxicity, particularly against the MOLT-4 cell line, with IC₅₀ values recorded in the low micromolar range. nie.edu.sg The activity against MCF-7 cells was less pronounced. nie.edu.sg
This antiproliferative potential is a feature observed in other compounds containing the morpholine (B109124) moiety. For instance, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine (B1254671) derivatives have been evaluated as inhibitors of cancer cell proliferation. nih.gov One such derivative, a selective PI3K p110α inhibitor, was found to inhibit the proliferation of A375 melanoma cells with an IC₅₀ value of 0.58 μM. nih.gov
Cytotoxicity of a Copper(II) Complex of this compound
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| CuBz-MEN | MOLT-4 (Human Leukaemia) | 6-10 µM | nie.edu.sg |
| CuBz-MEN | MCF-7 (Human Breast Cancer) | 50-57 µM | nie.edu.sg |
Enzyme Inhibition Studies (e.g., Kinases, Monoamine Oxidase, Topoisomerase)
While direct enzyme inhibition data for this compound is not extensively documented, the activity of its close structural analogue, Morniflumate, provides significant insight. Morniflumate is 2-(4-morpholinyl)ethyl 2-{[3-(trifluoromethyl)phenyl]amino}nicotinate and functions as a non-steroidal anti-inflammatory drug (NSAID). cymitquimica.com Its mechanism of action involves the inhibition of key enzymes in the inflammatory cascade. drugbank.compatsnap.comnih.gov
Morniflumate is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). drugbank.com This inhibition reduces the metabolism of arachidonic acid, thereby decreasing the synthesis of pro-inflammatory mediators. drugbank.comnih.gov In human studies, Morniflumate was shown to reduce the synthesis of leukotriene B4 (LTB4) by approximately 50% and thromboxane (B8750289) B2 (TXB2) by over 85%. Furthermore, the broader class of morpholine-containing compounds has shown activity against other enzyme families. Certain morpholine derivatives have been identified as potent and selective inhibitors of PI3 kinase p110α, a key enzyme in cell signaling pathways. nih.gov
Enzyme Inhibition Profile of Morniflumate
| Enzyme/Pathway | Effect | Observed Outcome | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Inhibition | Reduced prostaglandin (B15479496) synthesis | drugbank.compatsnap.com |
| 5-Lipoxygenase (5-LOX) | Inhibition | Reduced leukotriene synthesis | drugbank.comnih.gov |
| Thromboxane B2 (TXB2) Synthesis | Inhibition | >85% reduction | nih.gov |
| Leukotriene B4 (LTB4) Synthesis | Inhibition | ~50% reduction |
DNA Binding and Interaction Profiling (e.g., Minor Groove Binding)
The ability of this compound to interact with DNA has been demonstrated through its metal complexes. A copper(II) complex with this compound as a ligand showed good binding affinity for DNA. nie.edu.sg Using a Fluorescence Intercalator Displacement (FID) assay, the complex was shown to be approximately 8-fold more selective for quadruplex-forming sequences from human telomeres (HTelo) over the c-myc promoter and standard duplex DNA. nie.edu.sg
This characteristic aligns with a class of molecules known as Strathclyde Minor Groove Binders (S-MGBs), which are designed to target the minor groove of DNA. oup.comoup.commdpi.com Although structurally more complex, some S-MGBs incorporate the 2-(4-morpholinyl)ethyl moiety as a "tail" group. These compounds bind to AT-rich sequences of DNA, typically as dimers, and interrupt various DNA-centric processes. oup.commdpi.com The strength of this binding can be quantified by the change in the melting temperature (ΔTₘ) of DNA upon complexation. For example, the S-MGB-219, an N-oxide derivative, induced a substantial ΔTₘ of 8.0 °C, indicating strong DNA binding. mdpi.comnih.gov
DNA Binding Affinity
| Compound | Assay | Finding | Reference |
|---|---|---|---|
| CuBz-MEN Complex | FID Assay (DC₅₀) | <1.5 µM for Human Telomere Quadruplex (HTelo) | nie.edu.sg |
| S-MGB-219 (Analogue) | DNA Thermal Shift | ΔTₘ = 8.0 °C | mdpi.comnih.gov |
Molecular and Cellular Mechanisms of Action
Receptor Binding Affinities and Modulatory Effects (e.g., Cannabinoid Receptors)
While direct receptor binding studies for this compound are limited, the morpholinoalkyl group it contains is present in molecules known to be potent receptor ligands. A prominent example is WIN 55,212-2, an aminoalkylindole that is structurally different but shares the morpholinyl moiety. WIN 55,212-2 is a potent full agonist of cannabinoid receptors (CB1 and CB2). wikipedia.org It demonstrates high affinity for both receptors, with some studies indicating a slightly greater affinity for CB2 over CB1. windows.net The binding affinity (Ki) for the human CB1 receptor has been reported as 1.9 nM, significantly higher than that of THC, and the Ki for the human CB2 receptor is 3.3 nM. wikipedia.org The activation of these receptors is coupled to the inhibition of adenylyl cyclase via a pertussis toxin-sensitive G-protein. nih.gov
Cannabinoid Receptor Binding Affinity of Analogue WIN 55,212-2
| Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| Human CB1 | 1.9 nM - 62.3 nM | wikipedia.org |
| Human CB2 | 2.1 nM - 3.3 nM | nih.gov |
Investigation of Vasodilatory Properties
The nicotinate ester functional group is strongly associated with vasodilatory effects. nih.gov Compounds like ethyl nicotinate and methyl nicotinate are well-known rubefacients, meaning they cause dilation of cutaneous blood vessels, leading to increased blood circulation and a sensation of warmth. This effect is believed to be mediated by the release of prostaglandins (B1171923). nih.gov
Additionally, other distinct chemical classes containing a morpholine ring, such as Molsidomine, are also utilized as vasodilating agents. researchgate.net Given that this compound possesses both the nicotinate ester and the morpholine ring, it is plausible that it could exhibit vasodilatory properties, though specific preclinical studies confirming this are not widely available.
Exploration of Anti-inflammatory Mechanisms
The anti-inflammatory properties of morpholine-containing compounds have been a subject of significant research interest. While direct studies on the specific anti-inflammatory mechanisms of this compound are not extensively detailed in the provided results, the broader class of morpholine derivatives offers valuable insights. For instance, Morniflumate, the morpholinoethyl ester of niflumic acid, exerts its anti-inflammatory effects by inhibiting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. nih.gov This dual inhibition reduces the synthesis of prostaglandins and leukotrienes, key mediators of inflammation and fever. nih.gov Specifically, Morniflumate has been shown to inhibit serum thromboxane B2 (TXB2) levels by over 85%, indicating a significant impact on arachidonic acid metabolism. nih.gov This suggests a potential for a more favorable therapeutic profile in anti-inflammatory treatments. nih.gov
Other related morpholine derivatives have also demonstrated anti-inflammatory potential through various mechanisms. Some benzimidazole-morpholine derivatives have been identified as dual inhibitors of COX-1 and COX-2 enzymes. mdpi.com Furthermore, studies on ethyl nicotinate, a structural component of the target compound, suggest potential anti-inflammatory actions, possibly through its influence on blood flow and the release of prostaglandins. A study on ethyl 6-(4-morpholinyl)-3-pyridinecarboxylate revealed that it could decrease the levels of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% in lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
In Vivo Preclinical Efficacy Studies in Animal Models
Assessment of Anti-inflammatory and Analgesic Potency
Preclinical studies in animal models have been crucial in evaluating the therapeutic potential of morpholine derivatives. In several animal models, orally administered Morniflumate, the β-morpholinoethyl ester of niflumic acid, demonstrated anti-inflammatory, analgesic, and antipyretic activities nearly equal to its parent compound, niflumic acid. nih.gov A significant advantage observed was the absence of the gastric irritation and ulcerogenic effects typically associated with the acidic parent compound. nih.gov
The development of more clinically relevant pain models, such as those inducing inflammation or neuropathy, has allowed for a more comprehensive assessment of analgesic drug candidates. researchgate.net These models are designed to produce hypersensitive pain states like allodynia and hyperalgesia, providing a better platform to evaluate the efficacy of compounds in attenuating pain-related behaviors. researchgate.net For instance, the co-administration of a nonsteroidal anti-inflammatory drug (NSAID) with an opioid has been shown to produce a synergistic analgesic effect in preclinical pain tests. sciresjournals.com
A study on novel pyrrolic compounds, which share some structural similarities with components of the target molecule, indicated analgesic activity against chemical stimuli in experimental models, although they did not show significant effects against thermal stimuli or possess anti-inflammatory activity in the carrageenan-induced paw edema model. pensoft.net Another study on a synthesized ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) showed a considerable reduction in carrageenan-induced paw edema in mice at various doses, with the highest inhibition observed at 30 mg/kg. nih.gov
Anti-parasitic Activity (e.g., against Leishmania donovani)
The morpholine scaffold has been explored for its potential against parasitic diseases like leishmaniasis. While specific data on this compound is not available, research on related compounds highlights the promise of this chemical class. The drug discovery pipeline for leishmaniasis remains limited, necessitating the exploration of novel chemical entities. nih.gov
Strathclyde minor groove binders (S-MGBs), a class of compounds that can incorporate a morpholine moiety, have shown potent activity against Leishmania donovani. mdpi.com An N-oxide modification of the tertiary amine tail in these S-MGBs has been shown to lead to selective anti-leishmanial activity. mdpi.com Furthermore, research has identified two lead compounds, BZ-1 and BZ1-I, with potent in vitro activity against intracellular amastigotes of L. donovani, including strains from both the Old and New World. nih.gov Importantly, this in vitro activity translated to in vivo efficacy in hamster models, suggesting these compounds are a promising starting point for new anti-leishmanial therapies. nih.gov
The ergosterol (B1671047) biosynthetic pathway in Leishmania is a key target for drug development due to its absence in humans. mdpi.com The enzyme sterol methyltransferase (LdSMT) in this pathway is essential for the parasite's viability. mdpi.com Screening of compound libraries against LdSMT has identified potential hit molecules with good binding energies and predicted antileishmanial activity. mdpi.com
Other Therapeutic Area Explorations for Related Morpholine Derivatives
The versatility of the morpholine ring has led to its investigation in a wide array of therapeutic areas beyond inflammation and parasitic diseases. sci-hub.se Morpholine derivatives have been developed and investigated for their potential as:
Anticancer agents: Some derivatives have shown cytotoxic activity against various cancer cell lines, including breast, liver, colorectal, lung, and pancreatic cancers. e3s-conferences.orgnih.govdovepress.com
Antimicrobial agents: The morpholine nucleus is a component of compounds with activity against both Gram-positive and Gram-negative bacteria. mdpi.come3s-conferences.org
Antidepressants and Anxiolytics: Certain morpholine derivatives act as reversible inhibitors of monoamine oxidase-A (MAO-A) or have other mechanisms relevant to treating depression and anxiety. researchgate.net
Cardiovascular agents: Some derivatives have been explored as vasodilators and for their potential in treating cardiovascular conditions. researchgate.net
Neuroprotective agents: The potential of morpholine derivatives to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) suggests their possible utility in neurodegenerative diseases. mdpi.com
Comparative Biological Activity of Analogues and Derivatives
The biological activity of nicotinic acid derivatives can be significantly influenced by their structural modifications. For instance, ethyl nicotinate itself is known for its vasodilatory effects, which are linked to the release of prostaglandins. This property is utilized in skincare formulations to improve microcirculation.
In the context of anti-inflammatory activity, the esterification of niflumic acid to form Morniflumate results in a compound with a better safety profile, particularly concerning gastric side effects, while maintaining comparable efficacy. nih.gov
The anti-leishmanial activity of S-MGBs demonstrates how modifications to a core scaffold can enhance potency and selectivity. The introduction of an N-oxide group to the morpholine tail of these compounds was a key modification that led to improved and selective activity against Leishmania donovani. mdpi.com
The following table provides a comparative overview of the biological activities of some morpholine-containing compounds and related derivatives:
| Compound/Derivative Class | Primary Biological Activity | Key Mechanistic Insight/Finding |
| Morniflumate | Anti-inflammatory, Analgesic, Antipyretic | Dual inhibitor of COX and 5-LOX pathways; reduced gastric irritation compared to parent compound. nih.gov |
| Benzimidazole-morpholine derivatives | Anti-inflammatory, Antimicrobial | Dual inhibitors of COX-1 and COX-2 enzymes. mdpi.com |
| Ethyl 6-(4-morpholinyl)-3-pyridinecarboxylate | Anti-inflammatory | Decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
| Strathclyde minor groove binders (S-MGBs) with morpholine | Anti-parasitic (Leishmania donovani) | N-oxide modification of the morpholine tail enhances selective activity. mdpi.com |
| BZ-1 and BZ1-I | Anti-parasitic (Leishmania donovani) | Potent in vitro and in vivo activity against various strains of Leishmania. nih.gov |
| Ethyl nicotinate | Vasodilator | Releases prostaglandins, leading to vasodilation and improved microcirculation. |
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Features for Biological Activity
The pyridine (B92270) ring is a key structural component, and its substitution pattern significantly impacts the molecule's electronic properties and, consequently, its biological activity. nih.gov The placement and nature of substituents on the pyridine ring can alter the reactivity and binding affinity of the compound to its biological targets.
Research has shown that introducing different functional groups to the pyridine ring can modulate the compound's efficacy. For instance, the presence of electron-withdrawing groups, such as a chloro group, or electron-donating groups, like an amino group, can alter the electronic distribution within the pyridine ring, thereby affecting its interaction with protein targets. The substitution of a phenyl group with a pyridine ring in certain molecules has been shown to develop potent kinase inhibitors. nih.gov Furthermore, replacing a terminal phenyl ring with a pyridine ring has been demonstrated to improve metabolic stability significantly. nih.gov
The following table illustrates the impact of various substituents on the pyridine ring on the activity of analogous compounds.
| Compound Analogue | Pyridine Ring Substituent | Observed Effect | Reference |
| Cdc7 kinase inhibitor analogue | Pyridine instead of phenyl | Increased potency | nih.gov |
| Thiourea-based inhibitor analogue | Pyridine instead of terminal phenyl | 160-fold improvement in metabolic stability | nih.gov |
| Positive allosteric modulator analogue | Additional pyridine ring | Resolved protein-binding issues | nih.gov |
| Ethyl 6-morpholinonicotinate | Morpholino group at 6-position | Potential for enhanced target binding |
The ester linkage and the length of the alkyl chain connecting the pyridine and morpholine (B109124) moieties are critical for the compound's pharmacokinetic and pharmacodynamic properties. The ethyl ester group can affect the molecule's lipophilicity and bioavailability. It is also susceptible to hydrolysis by esterases in the body, which can release the active carboxylic acid form of the drug.
The length of the alkyl chain is also a determinant of biological activity. Variations in the number of methylene (B1212753) units in the chain can alter the molecule's flexibility and spatial orientation, which in turn affects how it fits into a receptor's binding site. For instance, patents related to similar chemical structures describe variations in the alkyl chain length from zero to five atoms, indicating that this is a key area for modification to optimize activity. google.com
The morpholine ring, a saturated heterocycle, is not planar and typically adopts a chair conformation. researchgate.net This three-dimensional structure is significant for the molecule's interaction with its biological targets. The morpholine moiety can enhance binding affinity through its polarity and bulkiness.
Rational Design and Optimization of 2-(4-Morpholinyl)ethyl Nicotinate (B505614) Analogues
The insights gained from SAR studies provide a foundation for the rational design and optimization of 2-(4-morpholinyl)ethyl nicotinate analogues. By making targeted modifications to the molecule, researchers can aim to improve its therapeutic properties. researchgate.net This process often involves computational modeling and high-throughput screening to identify new derivatives with enhanced features. nih.gov
A primary goal in drug design is to enhance a compound's potency and its selectivity for its intended target. For analogues of this compound, this can be achieved through several strategies. Modifications to the pyridine ring, for example, by introducing various substituents, can lead to more potent compounds. nih.gov Similarly, altering the ester linkage or the alkyl chain can optimize the molecule's fit within its binding site, thereby increasing its potency.
Selectivity is also a critical factor, as it can reduce off-target effects. By fine-tuning the structure of the molecule, it is possible to increase its affinity for the desired target while decreasing its affinity for other related targets. For example, SAR studies on xanthine (B1682287) derivatives have led to the identification of potent and selective inhibitors of phosphodiesterase 5 (PDE5). researchgate.netresearchgate.net
The following table presents data on the inhibitory concentrations (IC50) of various rationally designed indole (B1671886) derivatives, illustrating how structural modifications can enhance potency.
| Compound | Modification | IC50 against MCF-7 (μM) | Reference |
| Analogue 1 | R = 2,4-Cl2 | 12.2 | nih.gov |
| Analogue 2 | R = 4-NO2 | 14.5 | nih.gov |
| Doxorubicin (Reference) | - | 20.2 | nih.gov |
| Analogue 3 | R = H, R' = 3-NO2-4-Cl | 1.61 | nih.gov |
Derivatization of the this compound scaffold allows for the development of compounds with specific pharmacological profiles. By introducing different functional groups or by modifying the core structure, it is possible to create analogues with a range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. researchgate.netresearchgate.net
For example, the morpholine moiety is present in the non-steroidal anti-inflammatory drug Morniflumate. researchgate.net The pyridine scaffold is also a component of numerous drugs with diverse therapeutic uses, such as the anticancer agent abiraterone (B193195) and the antimalarial drug enpiroline. nih.gov The synthesis of various derivatives through techniques like aromatic nucleophilic substitution can yield compounds with promising antiproliferation properties against various cancer cell lines. researchgate.net This highlights the versatility of the this compound structure as a template for developing new therapeutic agents.
Impact of N-Oxide Derivations on Biological Activity and DNA Binding
Research into compounds structurally related to this compound has provided valuable insights into the effects of N-oxidation. Specifically, studies on Strathclyde minor groove binders (S-MGBs) that feature a morpholinoethyl tail have demonstrated that N-oxide derivation can lead to selective biological activity. For instance, the N-oxidation of the tertiary amine tail in these molecules has been shown to result in selective anti-leishmanial activity. nih.govresearchgate.net This suggests that the N-oxide group can alter the drug-target interaction, potentially enhancing its specificity for parasitic cells over host cells.
Furthermore, the modification has been demonstrated to not abolish, but rather modulate, the DNA binding characteristics of these molecules. Native mass spectrometry studies on an N-oxide derivative of an S-MGB, S-MGB-219, have shown that it retains a strong affinity for binding to the minor groove of DNA, forming a 2:1 dimer with the DNA duplex. nih.govresearchgate.net This is a critical finding, as it indicates that the introduction of the N-oxide does not disrupt the fundamental mechanism of action for this class of DNA-binding agents but rather refines its biological activity profile.
While direct studies on the N-oxide of this compound are not extensively reported in the literature, the available data on analogous structures provide a strong basis for predicting the potential impact of such a modification. The collective findings suggest that N-oxidation of the morpholine ring in this compound would likely alter its biological activity, potentially enhancing its specificity or potency, and modulate its interaction with DNA.
The following table summarizes the findings on related N-oxide compounds:
| Compound Class | Modification | Impact on Biological Activity | Impact on DNA Binding | Reference |
| Strathclyde Minor Groove Binders (S-MGBs) | N-oxidation of morpholinoethyl tail | Selective anti-leishmanial activity | Retains strong DNA binding | nih.govresearchgate.net |
| 4-Alkylmorpholine N-oxides | N-oxide formation | Cytotoxic activity against carcinoma cells | Implied interaction through inhibition of DNA precursor incorporation | nih.gov |
These structure-activity relationship (SAR) studies underscore the importance of the N-oxide functional group in modulating the biological profiles of morpholine-containing compounds. The introduction of this moiety can lead to derivatives with improved therapeutic indices, highlighting a promising avenue for the development of novel therapeutic agents.
Metabolic Profile of this compound
While "this compound" is recognized as a chemical entity, detailed public domain research specifically outlining its metabolic pathways and biotransformation is limited. However, based on its chemical structure as an ester of nicotinic acid and 2-(4-morpholinyl)ethanol, its metabolic fate can be predicted based on established principles of drug metabolism for similar compounds, particularly other nicotinic acid esters.
Metabolic Pathways and Biotransformation Studies
The primary metabolic pathway anticipated for 2-(4-Morpholinyl)ethyl nicotinate (B505614) is biotransformation through enzymatic action in biological systems. As a prodrug, its therapeutic activity is likely dependent on its conversion to an active metabolite.
The central metabolic reaction for 2-(4-Morpholinyl)ethyl nicotinate is expected to be the hydrolysis of its ester bond. This reaction is catalyzed by various non-specific esterase enzymes present in the body, particularly in the plasma, liver, and other tissues such as the skin. These enzymes cleave the ester linkage, releasing the constituent alcohol and carboxylic acid. For analogous compounds, like other nicotinic acid esters, this hydrolysis is a rapid and crucial step for the release of the active moiety. pharmacompass.com
Specific metabolic studies identifying the breakdown products of this compound are not extensively documented. However, enzymatic hydrolysis of the ester bond would logically yield two primary metabolites:
Nicotinic Acid (Niacin): This is the pharmacologically active component, known for its vasodilatory and lipid-modifying properties. nih.gov Its formation is the likely goal of administering the parent compound as a prodrug.
2-(4-morpholinyl)ethanol: This is the alcohol moiety released during hydrolysis. The morpholine (B109124) ring is a common structural motif in medicinal chemistry and is generally considered to be metabolically stable. nih.gov
Quantitative data on the kinetics of hydrolysis for this compound are not available in published literature. For related nicotinic acid esters, such as ethyl nicotinate, studies have been conducted in biological matrices like skin homogenates to determine the rate and extent of conversion. These studies typically measure parameters such as the rate of disappearance of the parent compound and the rate of appearance of nicotinic acid.
Hypothetical Kinetic Parameters for Ester Hydrolysis
Without experimental data, it is not possible to provide a data table of kinetic values. A typical study would generate data similar to the hypothetical table below, which would be essential for understanding the compound's behavior.
| Biological Matrix | Enzyme Source | Half-life (t½) of Parent Compound | Rate of Nicotinic Acid Formation (Vmax) | Michaelis-Menten Constant (Km) |
| Human Skin Homogenate | Cutaneous Esterases | Data not available | Data not available | Data not available |
| Rat Plasma | Plasma Esterases | Data not available | Data not available | Data not available |
| Human Plasma | Plasma Esterases | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No published data exists for this compound.
The activity and substrate specificity of esterase enzymes are known to vary significantly between different animal species (e.g., rats, dogs, rabbits, and humans). This leads to species-dependent differences in the rate of hydrolysis of ester-containing drugs. For instance, the rate at which a nicotinic acid ester is metabolized in a rat model might not be directly predictive of its metabolic rate in humans.
No specific studies comparing the metabolism of this compound across different species have been reported. Such studies would be critical in preclinical development to select appropriate animal models for predicting human pharmacokinetics.
The preclinical metabolism of this compound would have direct implications for its efficacy. The rate and extent of its conversion to nicotinic acid determine the bioavailability of the active drug.
Rapid Hydrolysis: If the compound is hydrolyzed too quickly in superficial tissues like the skin before reaching the target site, systemic exposure to nicotinic acid might be limited, potentially reducing efficacy for systemic conditions.
Slow Hydrolysis: Conversely, if hydrolysis is too slow, the concentration of nicotinic acid at the target site may not reach a therapeutically effective level.
Tissue-Specific Activity: The efficacy of the compound could also depend on the presence of esterases in the target tissue. For topical applications, efficient hydrolysis within the skin layers would be necessary to elicit a local vasodilatory response.
Ultimately, the therapeutic utility of this compound as a prodrug is contingent upon a metabolic profile that ensures the timely and targeted release of nicotinic acid.
Advanced Analytical and Spectroscopic Characterization for Research
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is fundamental for separating 2-(4-Morpholinyl)ethyl nicotinate (B505614) from impurities, starting materials, and potential degradation products. These methods are crucial for both qualitative assessment and precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and conducting quantitative analysis of 2-(4-Morpholinyl)ethyl nicotinate. sigmaaldrich.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and detection.
Method Development: A typical approach for a compound like this compound would involve reversed-phase HPLC (RP-HPLC). nih.gov
Stationary Phase: A C18 column is a common starting point, offering good retention for moderately polar compounds. nih.govnih.gov Other phases like a Phenyl column could also be explored to provide alternative selectivity. nih.gov
Mobile Phase: A gradient elution is often employed, typically using a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govejgm.co.uk The aqueous phase is often modified with agents like triethylamine (B128534) to improve peak shape for basic compounds containing amine groups, or acids like phosphoric acid to control the pH. nih.govnih.gov
Detection: A Photodiode Array (PDA) detector is highly effective, allowing for the monitoring of elution at multiple wavelengths and assessing peak purity. nih.govejgm.co.uk The optimal detection wavelength would be determined by the UV absorbance maxima of the pyridine (B92270) ring in the nicotinate moiety, likely around 260 nm. nih.gov
Validation: Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. nih.gov Key validation parameters include:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves typically yield correlation coefficients (r²) of >0.999. ejgm.co.uknih.gov
Precision: Assessed at different levels (repeatability, intermediate precision), with acceptable limits for the relative standard deviation (%RSD) generally being less than 2.0%. nih.gov
Accuracy: Determined by recovery studies on spiked samples, with recovery values typically expected to be within 98-102%. nih.govresearchgate.net
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or degradants. Forced degradation studies are performed to demonstrate that the method can separate the main compound from its degradation products. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Robustness: The method's resistance to small, deliberate variations in parameters like mobile phase composition, pH, and flow rate. researchgate.net
A representative HPLC method for related nicotinic acid derivatives has been developed on a Primesep 100 mixed-mode column, which can retain and separate nicotinic acid, its amide, and its ethyl ester. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying metabolites of this compound in biological matrices. This approach combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. chromatographyonline.com
Methodology: Metabolites are often more polar than the parent drug, which can make them unsuitable for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility. After extraction from the biological sample, metabolites are treated with a derivatizing agent to convert polar functional groups (like -OH or -NH) into less polar, more volatile silyl (B83357) ethers or esters. mdpi.com
The derivatized sample is then injected into the GC system.
Separation: A capillary column, such as a HP-5MS (a low-polarity phenyl-methyl-siloxane phase), is commonly used to separate the various metabolites based on their boiling points and interactions with the stationary phase. nih.gov The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds from the column. nih.gov
Identification: As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint. By comparing this fingerprint to spectral libraries (e.g., NIST), metabolites can be identified. nist.gov Stable isotope dilution assays using deuterated standards can be employed for accurate quantification. nih.gov
For this compound, potential metabolites could include products of ester hydrolysis (nicotinic acid and 2-(4-morpholinyl)ethanol), N-oxidation of the morpholine (B109124) nitrogen, or hydroxylation of the pyridine or morpholine rings. GC-MS would be a suitable technique to identify and potentially quantify these species in metabolomic studies. researchgate.net
Spectroscopic Investigations of Molecular Structure and Conformation
Spectroscopic methods are indispensable for elucidating the precise molecular structure of this compound, confirming the connectivity of atoms and providing insights into its three-dimensional shape.
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. thermofisher.com The resulting spectra serve as a unique molecular fingerprint. The analysis of these spectra for this compound can be predicted based on its functional groups and studies of similar molecules like nicotinic acid ethyl ester. researchgate.netscholarsresearchlibrary.com
Carbonyl Group (C=O): A strong, characteristic absorption band for the ester carbonyl stretching vibration is expected in the FT-IR spectrum, typically in the region of 1725-1705 cm⁻¹.
Pyridine Ring: Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net
Morpholine and Ethyl Groups: Aliphatic C-H stretching vibrations (symmetric and asymmetric) from the methylene (B1212753) groups of the morpholine and ethyl moieties will produce strong bands in the 3000-2850 cm⁻¹ region. researchgate.net
Ether and Ester C-O Linkages: Strong C-O stretching vibrations from the morpholine ether linkage and the ester group will be visible in the fingerprint region, typically between 1300-1000 cm⁻¹. thermofisher.com
The combination of FT-IR and Raman is powerful because some vibrational modes that are weak in FT-IR may be strong in Raman, and vice-versa, providing a more complete vibrational profile. spectroscopyonline.commdpi.com
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | 1725 - 1705 |
| Pyridine Ring | C=C, C=N Stretches | 1600 - 1450 |
| Pyridine Ring | C-H Stretch | > 3000 |
| Morpholine/Ethyl | C-H Stretches | 3000 - 2850 |
| Ester/Ether | C-O Stretch | 1300 - 1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. magritek.com Through 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) experiments, the precise connectivity of all atoms in this compound can be determined. ipb.pt
¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment.
Pyridine Protons: The protons on the pyridine ring will appear in the most downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. chemicalbook.comnih.gov Their splitting patterns (e.g., doublet, doublet of doublets) will reveal their positions relative to each other.
Ethyl Protons (-O-CH₂-CH₂-N): The two methylene groups of the ethyl linker will appear as triplets, assuming free rotation. The methylene group attached to the ester oxygen (-O-CH₂-) will be further downfield (around δ 4.4 ppm) than the one attached to the morpholine nitrogen (-CH₂-N, around δ 2.8 ppm).
Morpholine Protons: The protons on the morpholine ring will appear as two distinct signals, likely triplets, in the upfield region (δ 2.5-3.8 ppm). The protons adjacent to the oxygen will be more deshielded than those adjacent to the nitrogen.
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom.
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically around δ 165 ppm. nih.gov
Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). nih.gov
Aliphatic Carbons: The carbons of the ethyl linker and the morpholine ring will appear in the upfield region (δ 45-70 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity |
| H-2, H-4, H-5, H-6 | Pyridine Protons | 7.0 - 9.5 | Multiplets |
| -O-CH ₂-CH₂-N- | Ethyl Methylene | ~4.4 | Triplet |
| -O-CH₂-CH ₂-N- | Ethyl Methylene | ~2.8 | Triplet |
| -N-(CH₂)₂-O- | Morpholine Methylenes | ~3.7 | Triplet |
| -N-(CH ₂)₂-O- | Morpholine Methylenes | ~2.6 | Triplet |
| ¹³C NMR | Assignment | Predicted Shift (ppm) | |
| C=O | Carbonyl Carbon | ~165 | |
| C-2, C-3, C-4, C-5, C-6 | Pyridine Carbons | 120 - 155 | |
| -O-C H₂- | Ethyl Carbon | ~62 | |
| -N-C H₂- | Ethyl Carbon | ~57 | |
| -O-C H₂- | Morpholine Carbons | ~67 | |
| -N-C H₂- | Morpholine Carbons | ~54 |
Mass Spectrometry (MS) for Structural Elucidation (e.g., ESI-HRMS)
Mass spectrometry, particularly Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS), is crucial for confirming the molecular formula and probing the structure through fragmentation analysis. mdpi.commdpi.com
High-Resolution Mass Spectrometry (HRMS): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. HRMS measures the mass-to-charge ratio of this ion with very high accuracy (to within a few parts per million). This allows for the unambiguous determination of the elemental composition, distinguishing this compound from other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. For this compound, predictable fragmentation pathways include:
Cleavage of the ester bond, leading to fragments corresponding to the nicotinoyl cation and the 2-(4-morpholinyl)ethyl radical (or vice-versa).
Fragmentation of the morpholine ring, often through characteristic losses of small neutral molecules.
Fragmentation of the ethyl linker.
By analyzing these fragmentation patterns, the connectivity of the different structural units (pyridine ring, ester, ethyl linker, morpholine ring) can be confirmed, complementing the data obtained from NMR. mdpi.comresearchgate.net
X-ray Crystallography for Solid-State Structural Analysis
The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. For the related compound, ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate, crystallographic analysis revealed that it crystallizes in the monoclinic system with the space group P21/c. researchgate.netresearchgate.net Another related structure, 2-(morpholino)ethylammonium picrate (B76445) monohydrate, which shares the 2-(morpholinyl)ethyl moiety, was found to crystallize in the triclinic system with the space group P-1. semanticscholar.orgnih.gov Based on these examples, it is plausible that this compound would crystallize in a low-symmetry system such as monoclinic or triclinic.
Table 1: Crystallographic Data for Related Morpholine-Containing Compounds
| Compound Name | Crystal System | Space Group | Reference |
| Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate | Monoclinic | P21/c | researchgate.netresearchgate.net |
| 2-(Morpholino)ethylammonium picrate monohydrate | Triclinic | P-1 | semanticscholar.orgnih.gov |
This table presents crystallographic data for compounds structurally related to this compound to provide context for its potential solid-state structure.
The way molecules arrange themselves within the crystal lattice, known as molecular packing, is dictated by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystal.
In the crystal structure of 2-(morpholino)ethylammonium picrate monohydrate, the packing is stabilized by a network of hydrogen bonds, including C–H···O, O—H···O, and N—H···O interactions. semanticscholar.orgnih.gov The morpholine ring in this compound, and in the derivative ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate, adopts a stable chair conformation. researchgate.netresearchgate.netsemanticscholar.org It is highly probable that the morpholine ring in this compound also assumes a chair conformation.
Computational and Theoretical Chemistry Approaches
Quantum Mechanical Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental in understanding the intrinsic properties of 2-(4-Morpholinyl)ethyl nicotinate (B505614) at the atomic and electronic levels.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been a important tool for investigating the molecular structure and vibrational frequencies of nicotinate derivatives. researchgate.netresearchgate.net For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to optimize the molecular geometry of related compounds like nicotinic acid ethyl ester. researchgate.net These studies help in confirming the most stable conformers and understanding the molecule's structural parameters. researchgate.net Natural Bond Orbital (NBO) analysis, performed at the DFT level, provides insights into intramolecular interactions, such as hyperconjugation, by examining the interactions between donor and acceptor orbitals. conicet.gov.ar
HOMO-LUMO Analysis for Reactivity and Stability Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key parameter; a smaller gap suggests higher reactivity and lower stability, as it facilitates charge transfer within the molecule. researchgate.netwuxiapptec.com Conversely, a larger energy gap indicates greater stability and lower chemical reactivity. researchgate.net This analysis allows for the deduction of important molecular properties such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. conicet.gov.ar
Thermodynamic Property Calculations
Computational methods are also used to calculate the thermodynamic properties of related ester compounds at different temperatures. researchgate.net These calculations, often based on vibrational frequencies obtained from DFT, provide valuable data on properties such as enthalpy of formation. mdpi.com For example, the gas-phase standard molar enthalpy of formation for similar compounds has been determined using these theoretical approaches. mdpi.com
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as 2-(4-Morpholinyl)ethyl nicotinate, might interact with a biological target, typically a protein.
Ligand-Target Interaction Simulations
Molecular docking simulations are employed to predict the binding mode of a ligand within the active site of a target protein. nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov For instance, in studies of related compounds, docking has been used to understand how the molecule binds to the catalytic site of an enzyme. nih.gov The insights gained from these simulations are crucial for understanding the mechanism of action and for the design of more potent molecules. acs.org
Prediction of Binding Modes and Affinities
Docking studies not only predict the orientation of the ligand but also estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). nih.govacs.org These predicted affinities can be correlated with experimental biological activity. nih.gov For example, a correlation has been established between experimentally determined dissociation constants and the free energies calculated from docking enzyme-inhibitor complexes. nih.gov Such predictions are invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and further testing. acs.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. d-nb.info For a molecule like this compound, these models can be instrumental in predicting its behavior and guiding the design of new analogues with improved characteristics before undertaking expensive and time-consuming synthesis and testing. nih.gov
Development of Predictive Models for Biological Activity
While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, the development of such models would follow established principles. The process involves creating a mathematical relationship between the molecular descriptors of a series of related compounds and their measured biological activity. d-nb.infonih.gov For nicotinic acid derivatives, QSAR studies have been employed to predict various activities, including antimicrobial and antimycobacterial effects. mdpi.comresearchgate.netresearchgate.net
The development of a QSAR model for the biological activity of this compound and its analogues would involve several key steps:
Data Set Compilation: A series of compounds structurally related to this compound would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding). nih.govnih.gov
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices). nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptors with the biological activity. d-nb.info
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.
Such models can provide valuable insights. For instance, a QSAR model might reveal that increasing the electron-withdrawing nature of the nicotinic acid ring or altering the steric bulk of the morpholine (B109124) group could enhance a particular biological activity. In silico predictions are increasingly utilized in the early stages of drug discovery to evaluate compounds and eliminate those with a low probability of success. nih.govnih.gov
Table 1: Illustrative QSAR Model for a Hypothetical Biological Activity of this compound Analogues
This table demonstrates the type of data that would be generated in a QSAR study. The values are for illustrative purposes only.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
| This compound | 250.29 | 1.5 | 58.5 | 10.2 |
| Analogue 1 (with methyl on pyridine) | 264.32 | 1.9 | 58.5 | 8.5 |
| Analogue 2 (ethyl ester replaced by propyl ester) | 264.32 | 2.0 | 58.5 | 12.1 |
| Analogue 3 (morpholine replaced by piperidine) | 248.33 | 2.1 | 49.3 | 15.7 |
Prediction of Permeation Characteristics in Biological Barriers
The ability of a molecule to cross biological barriers, such as the skin or the blood-brain barrier (BBB), is a critical determinant of its therapeutic potential. nih.govnih.gov In silico models are invaluable for predicting these permeation characteristics early in the drug discovery process. nih.govarxiv.orgresearchgate.net For this compound, QSPR models could be developed to predict its permeability.
Skin Permeability: The prediction of skin permeability is crucial for compounds intended for topical or transdermal delivery. QSPR models for skin permeation typically use descriptors related to lipophilicity (LogP), molecular size (molecular weight or volume), and hydrogen bonding capacity. mdpi.comacs.orgacs.org The fundamental principle is that a molecule's ability to permeate the skin depends on its capacity to partition into and diffuse through the lipid-rich stratum corneum. mdpi.com The presence of both a lipophilic nicotinic acid ester and a hydrophilic morpholine group in this compound suggests a balance of properties that would be key inputs for such a model.
Blood-Brain Barrier (BBB) Permeation: For centrally acting drugs, crossing the BBB is essential. nih.gov The morpholine moiety is often incorporated into molecules to improve properties like aqueous solubility and brain permeability. nih.gov The weak basicity of the morpholine nitrogen can be advantageous for interacting with the BBB. nih.govacs.org Predictive models for BBB permeation often rely on descriptors such as polar surface area (PSA), lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov While simple models provide initial estimates, more complex approaches also consider the potential for active transport or efflux by proteins like P-glycoprotein. nih.gov
Table 2: Hypothetical Predicted Permeation Characteristics for this compound
This table illustrates the kind of predictive data that computational models would provide. These values are not based on experimental results.
| Biological Barrier | Permeability Parameter | Predicted Value | Model Basis |
| Skin | Log Kp (cm/s) | -2.5 | Lipophilicity, Molecular Size, H-bonding mdpi.com |
| Blood-Brain Barrier | LogBB | -0.8 | Polar Surface Area, Lipophilicity nih.gov |
| Blood-Brain Barrier | P-gp Substrate | Likely No | Structural alerts, Machine Learning Models nih.gov |
Conformational Analysis through Computational Methods
The three-dimensional structure (conformation) of a molecule is fundamental to its interaction with biological targets. nih.gov this compound is a flexible molecule with several rotatable bonds, meaning it can exist in an ensemble of different shapes or conformations. nih.gov Computational methods are essential for exploring this conformational space to identify low-energy, stable structures that may be biologically relevant. rsc.org
The conformational analysis of this compound would typically involve several computational techniques:
Molecular Mechanics (MM): This is a primary tool for conformational analysis. rsc.org Using a force field (e.g., MMFF94), the potential energy of the molecule is calculated as a function of its geometry. nih.gov A systematic or stochastic search of the torsional angles of the rotatable bonds (e.g., the C-O and C-C bonds of the ethyl ester chain) would be performed to generate a large number of possible conformations. acs.org
Energy Minimization: Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. nih.gov This process identifies stable conformers.
Quantum Mechanics (QM): The geometries and relative energies of the low-energy conformers identified by molecular mechanics are often refined using more accurate, but computationally expensive, quantum mechanics methods like Density Functional Theory (DFT). researchgate.net
Key conformational features of this compound that would be investigated include:
The conformation of the morpholine ring: The six-membered morpholine ring typically adopts a stable chair conformation. researchgate.net
The orientation of the ethyl nicotinate side chain: The relative positioning of the nicotinic acid moiety with respect to the morpholine ring is crucial and determined by the torsion angles of the ethyl linker.
Potential for Intramolecular Interactions: Computational analysis can reveal the possibility of weak intramolecular hydrogen bonds, for example, between the morpholine nitrogen and other parts of the molecule, which can stabilize certain conformations. rsc.orgnih.gov
Understanding the preferred conformations of this compound is critical for rationalizing its structure-activity relationships and for performing more advanced computational studies like molecular docking. nih.gov
Table 3: Illustrative Low-Energy Conformers of this compound from a Theoretical Conformational Search
This table represents a hypothetical output from a computational conformational analysis. The energy values are for comparison purposes only.
| Conformer ID | Dihedral Angle 1 (O-C-C-N, °) | Dihedral Angle 2 (C-O-C=C, °) | Relative Energy (kcal/mol) | Population (%) at 298K |
| 1 | 178.5 (anti) | 5.2 (syn) | 0.00 | 65.2 |
| 2 | 65.3 (gauche) | 175.8 (anti) | 0.85 | 20.1 |
| 3 | -68.1 (gauche) | 4.8 (syn) | 1.20 | 10.5 |
| 4 | 179.1 (anti) | 177.3 (anti) | 2.50 | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
